AZD4205

JAK1 Selectivity Kinase Profiling Off-Target Risk

AZD4205 (Golidocitinib) is an orally bioavailable, ATP-competitive JAK1 inhibitor with exceptional selectivity (>200-fold over JAK2/JAK3) and a GI-tract-enriched pharmacokinetic profile making it a critical tool for dissecting JAK1-specific signaling. With Ki = 2.8 nM and clinical validation in the JACKPOT8 trial leading to NMPA approval for r/r PTCL, it serves as a definitive reference standard for JAK1-driven oncology, immunology, and EGFR-resistance research. Generic substitution is scientifically invalid due to its unique selectivity window and tissue distribution.

Molecular Formula C26H32FN9O2
Molecular Weight 521.6014
CAS No. 2091134-35-7
Cat. No. B605760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD4205
CAS2091134-35-7
SynonymsAZD4205;  AZD-4205;  AZD 4205.
Molecular FormulaC26H32FN9O2
Molecular Weight521.6014
Structural Identifiers
SMILESO=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4
InChIInChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1
InChIKeyHKMXSVZYKLTDAP-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD4205 (Golidocitinib) Procurement Guide for Selective JAK1 Inhibition


AZD4205 (Golidocitinib, CAS 2091134-35-7) is a synthetic organic, orally bioavailable, ATP-competitive Janus kinase 1 (JAK1) inhibitor [1]. It is a key research tool for selectively modulating JAK1-driven STAT3 phosphorylation and signaling pathways [2]. As a clinical-stage molecule approved in China (2024) for relapsed or refractory peripheral T-cell lymphoma (r/r PTCL), it serves as a critical reference standard in JAK1-centric oncology and immunology research [1][3].

Why AZD4205 Procurement Cannot Be Substituted with Generic JAK1 Inhibitors


Generic substitution is not scientifically valid for AZD4205 due to its unique combination of high potency, an exceptional >200-fold selectivity window over other JAK family members, and a distinctive GI-tract enriched pharmacokinetic profile [1][2]. While many JAK1 inhibitors exhibit significant off-target activity at therapeutic concentrations, AZD4205's weak inhibition of JAK2 (IC50 >14.7 μM) and JAK3 (IC50 >30 μM) translates to a >200-fold selectivity margin, a critical differentiator from less selective agents like the mixed JAK1/2 inhibitor ruxolitinib [1][3]. This quantitative selectivity profile, validated in both biochemical and cellular assays, ensures experimental outcomes are attributable to JAK1 inhibition rather than off-target JAK family effects.

Quantitative Differentiation Evidence for AZD4205 (Golidocitinib)


Exceptional JAK1 Selectivity: >200-Fold Window Over JAK2 and JAK3

AZD4205 demonstrates a >200-fold selectivity for JAK1 over other JAK family kinases in enzymatic assays. This is a critical differentiator from the mixed JAK1/2 inhibitor ruxolitinib, which lacks JAK1 selectivity [1]. This selectivity is further substantiated by cellular data showing potent inhibition of JAK1-mediated STAT phosphorylation (pSTAT1 IC50 = 50 nM, pSTAT5 IC50 = 90 nM) compared to JAK2-driven pathways [2]. This profile significantly reduces the risk of JAK2-mediated toxicities such as anemia and thrombocytopenia, a key limitation of less selective JAK inhibitors.

JAK1 Selectivity Kinase Profiling Off-Target Risk

High Potency Against JAK1: Ki = 2.8 nM

AZD4205 exhibits exceptionally high binding affinity for JAK1, with a Ki value of 2.8 nM, confirming its potent ATP-competitive inhibition mechanism [1]. This low nanomolar Ki distinguishes it from less potent JAK1 inhibitors and ensures robust target engagement at low concentrations. The co-crystal structure with human JAK1 kinase domain (PDB: 6SMB) further validates its specific binding mode [2].

Enzymatic Potency JAK1 Inhibition Binding Affinity

Superior Cellular Selectivity: Differential Inhibition of STAT Phosphorylation

In human peripheral blood mononuclear cells (PBMCs), AZD4205 demonstrates a clear functional selectivity profile by inhibiting JAK1-dependent pSTAT1 (IC50 = 50 nM) and pSTAT5 (IC50 = 90 nM) with significantly greater potency than the JAK2-driven pSTAT3 (IC50 = 308 nM) [1]. This cellular selectivity profile aligns with its enzymatic selectivity, providing a robust functional measure of JAK1-specific pathway inhibition. This contrasts with less selective JAK inhibitors, which exhibit similar potencies across multiple pSTAT readouts.

Cellular Assay STAT Phosphorylation Functional Selectivity

Unique GI Tract-Enriched Pharmacokinetics: >100-Fold Higher Ileal Exposure

AZD4205 exhibits a unique gastrointestinal (GI) tract-enriched pharmacokinetic profile, with drug concentrations in the murine ileum reaching approximately 100-fold higher than plasma levels [1]. This property translates to a significant functional impact: in a murine Crohn's disease model, AZD4205 inhibited ileal pSTAT3 by 93% while only inhibiting bone marrow pSTAT3 by 43% [1][2]. This spatial selectivity is not a general property of JAK1 inhibitors and represents a key differentiator for studies focused on GI-localized JAK1 inhibition.

Pharmacokinetics GI Tract Enrichment Tissue Distribution

Validated In Vivo Anti-Tumor Activity in Combination with Osimertinib

AZD4205 demonstrated enhanced anti-tumor activity when combined with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer (NSCLC) NCI-H1975 xenograft model [1]. This combination effect is attributed to AZD4205's ability to suppress JAK1-driven STAT3 phosphorylation, a known resistance mechanism to EGFR-targeted therapies [1]. This specific combination utility differentiates it from other JAK1 inhibitors that have not been validated in this clinically relevant resistance setting.

EGFR Inhibitor Resistance Combination Therapy NSCLC Xenograft

Clinical Validation in Refractory PTCL: Phase I/II Efficacy and Safety

AZD4205 (Golidocitinib) has advanced to Phase I/II clinical trials (JACKPOT8) for relapsed or refractory peripheral T-cell lymphoma (r/r PTCL), demonstrating good tolerability, promising anti-tumor efficacy, and favorable pharmacokinetic profiles in patients [1][2]. This clinical validation in a challenging oncology indication provides a higher level of evidence for its target engagement and therapeutic potential compared to preclinical-only JAK1 inhibitors. It is the first JAK1 inhibitor to show efficacy in this specific PTCL patient population [1].

Clinical Efficacy Peripheral T-Cell Lymphoma JAK1 Inhibitor

Validated Application Scenarios for AZD4205 in Research and Industry


Investigating JAK1-Specific Signaling in Immune Cells

Use AZD4205 at low nanomolar concentrations (e.g., 10-100 nM) to selectively inhibit JAK1-driven STAT1 and STAT5 phosphorylation in human PBMCs or other immune cell types. Its high selectivity (>200-fold over JAK2/JAK3) and high potency (Ki = 2.8 nM) ensure that observed cellular effects are due to JAK1 blockade, not off-target kinase inhibition [1][2]. This is critical for dissecting the specific role of JAK1 in cytokine signaling pathways implicated in autoimmune diseases and immuno-oncology [2].

Evaluating GI-Localized JAK1 Inhibition for Inflammatory Bowel Disease

Leverage AZD4205's unique GI tract-enriched pharmacokinetics to achieve high local drug concentrations in the ileum (~100-fold over plasma) and potent target inhibition (93% reduction in ileal pSTAT3) in murine IBD models [1]. This property makes it an ideal tool for preclinical studies of gut-selective JAK1 inhibition, aiming to maximize therapeutic effects in the GI tract while minimizing systemic JAK inhibition and potential side effects [1].

Overcoming EGFR Inhibitor Resistance in NSCLC Research

Employ AZD4205 in combination with the EGFR inhibitor osimertinib in NSCLC cell line and xenograft models (e.g., NCI-H1975) to investigate the role of JAK1/STAT3 signaling in mediating resistance to EGFR-targeted therapies [1]. This validated combination provides a specific experimental paradigm to explore therapeutic strategies to overcome acquired resistance in EGFR-mutant NSCLC [1].

Translational Research in Peripheral T-Cell Lymphoma (PTCL)

Utilize AZD4205 as a clinically validated reference compound for JAK1 inhibition in PTCL research. With demonstrated clinical efficacy and safety in the Phase I/II JACKPOT8 trial and regulatory approval in China, it serves as a relevant standard for benchmarking novel agents and for developing predictive biomarkers of response in this aggressive lymphoma subtype [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD4205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.